Cas no 19727-83-4 (6-Nitroindoline)
6-Nitroindoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Nitroindoline
- 6-Nitroindzole
- 2,3-Dihydro-6-nitro-1H-indole
- 6-Nitro-2,3-dihydro-1H-indole
- 2,3-DIHYDRO-6-NITRO-(1H)-INDOLE
- 1H-Indole,2,3-dihydro-6-nitro
- 2,3-DIBROMOPROPIONIC ACID
- 6-Nitro-2,3-dihydroindole
- 6-nitroindole
- 6-Nitro-indolin
- 6-nitro-indoline
- EINECS 243-257-6
- INDOLINE,6-NITRO
- NSC 80658
- CCRIS 3302
- 2,3-DIHYDRO-6-NITROINDOLE
- 6-NITROINDOLINE, 98+%
- 6-Nitroindoline, 98% 5GR
- 1H-Indole, 2,3-dihydro-6-nitro-
- INDOLINE, 6-NITRO-
- LTNYDSMDSLOMSM-UHFFFAOYSA-N
- zlchem 357
- PubChem7443
- Oprea1_099066
- KSC497E1D
- AMBZ0137
- WLN: T56 B
- WLN: T56 BMT&J HNW
- SCHEMBL427407
- A4315
- 4-20-00-02904 (Beilstein Handbook Reference)
- MFCD00005710
- EN300-25980
- N-3416
- NS00026410
- 6-Nitroindoline, 97%
- AM821
- Z220346774
- 6-Nitro-2,3-dihydroindole, NSC 80658
- 19727-83-4
- DTXSID90173393
- N0403
- CHEMBL167986
- InChI=1/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H
- AC-5398
- AKOS001302667
- SB35109
- BRN 0156434
- CS-M1314
- SY015733
- NSC-80658
- FT-0600839
- NSC80658
- CS-11318
- STK387031
- ALBB-014222
- DTXCID5095884
- DB-007185
-
- MDL: MFCD00005710
- Inchi: 1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2
- InChI Key: LTNYDSMDSLOMSM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)NCC2)=O
- BRN: 0156434
Computed Properties
- Exact Mass: 164.05900
- Monoisotopic Mass: 164.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 57.8
Experimental Properties
- Color/Form: Powder or block
- Density: 1.2739 (rough estimate)
- Melting Point: 67.0 to 70.0 deg-C
- Boiling Point: 306.6 ℃ at 760 mmHg
- Flash Point: 139.3℃
- Refractive Index: 1.6000 (estimate)
- PSA: 57.85000
- LogP: 2.22400
- Solubility: Not determined
6-Nitroindoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:NM1950000
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
6-Nitroindoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Nitroindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N17734-5G |
6-Nitroindoline |
19727-83-4 | 97% | 5G |
1048.98 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0236-5g |
6-Nitro-2,3-dihydro-1H-indole |
19727-83-4 | 98% | 5g |
381.62CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0236-25g |
6-Nitro-2,3-dihydro-1H-indole |
19727-83-4 | 98% | 25g |
1144.86CNY | 2021-05-08 | |
| Matrix Scientific | 006994-1g |
2,3-Dihydro-6-nitro-(1H)-indole, 97% |
19727-83-4 | 97% | 1g |
$14.00 | 2023-09-09 | |
| Matrix Scientific | 006994-5g |
2,3-Dihydro-6-nitro-(1H)-indole, 97% |
19727-83-4 | 97% | 5g |
$43.00 | 2023-09-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0403-5G |
6-Nitroindoline |
19727-83-4 | >98.0%(GC)(T) | 5g |
¥760.00 | 2023-09-07 | |
| Fluorochem | 023373-1g |
6-Nitroindoline |
19727-83-4 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 023373-5g |
6-Nitroindoline |
19727-83-4 | 98% | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 023373-25g |
6-Nitroindoline |
19727-83-4 | 98% | 25g |
£123.00 | 2022-03-01 | |
| Fluorochem | 023373-100g |
6-Nitroindoline |
19727-83-4 | 98% | 100g |
£294.00 | 2022-03-01 |
6-Nitroindoline Suppliers
6-Nitroindoline Related Literature
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Qiumeng Zhang,Luyao Zhang,Jie Yu,Heng Li,Shijun He,Wei Tang,Jianping Zuo,Wei Lu RSC Adv. 2017 7 26060
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Shiv Shankar Gupta,Manisha,Rakesh Kumar,Ankit Kumar Dhiman,Upendra Sharma Org. Biomol. Chem. 2021 19 9675
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Zhenbing Xie,Bingfeng Chen,Lirong Zheng,Fangfang Peng,Huizhen Liu,Buxing Han New J. Chem. 2021 45 431
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Sarah E. Adams,Christian Parr,David J. Miller,Rudolf K. Allemann,Maurice B. Hallett Med. Chem. Commun. 2012 3 566
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5. Synthesis of nitrogen and sulfur analogues of the seco-CI alkylating agentMoana Tercel,William A. Denny J. Chem. Soc. Perkin Trans. 1 1998 509
Additional information on 6-Nitroindoline
Recent Advances in the Study of 6-Nitroindoline (CAS: 19727-83-4): A Comprehensive Research Brief
6-Nitroindoline (CAS: 19727-83-4) is a nitro-substituted indoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and organic synthesis. Recent studies have explored its potential as a key intermediate in the development of novel pharmaceuticals, particularly in the context of central nervous system (CNS) disorders and antimicrobial agents. This research brief aims to synthesize the latest findings on 6-Nitroindoline, highlighting its chemical properties, biological activities, and emerging therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the role of 6-Nitroindoline as a precursor in the synthesis of indole-based compounds, which are known for their diverse pharmacological activities. The researchers utilized a multi-step synthetic route to derivatize 6-Nitroindoline into a series of indole-3-carboxamides, demonstrating its utility in creating compounds with potential anxiolytic and antidepressant effects. The study reported a yield optimization of over 85% for key intermediates, underscoring the efficiency of 6-Nitroindoline in synthetic workflows.
In another groundbreaking study, 6-Nitroindoline was evaluated for its antimicrobial properties against drug-resistant bacterial strains. The compound exhibited moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings, published in Antimicrobial Agents and Chemotherapy (2024), suggest that 6-Nitroindoline could serve as a scaffold for developing new antibiotics, particularly in the face of rising antimicrobial resistance.
Recent advancements in computational chemistry have also shed light on the molecular interactions of 6-Nitroindoline with biological targets. Density functional theory (DFT) calculations and molecular docking studies revealed that the nitro group at the 6-position of the indoline ring plays a critical role in binding to serotonin receptors, which are implicated in mood disorders. These insights, detailed in a 2024 Bioorganic & Medicinal Chemistry paper, provide a structural basis for designing more potent and selective serotonin receptor modulators.
Despite its promising applications, challenges remain in the large-scale production and pharmacokinetic optimization of 6-Nitroindoline-derived compounds. A recent review in Current Opinion in Chemical Biology (2024) highlighted the need for greener synthetic methodologies to reduce the environmental impact of nitroaromatic chemistry. Additionally, further in vivo studies are required to assess the safety and efficacy of 6-Nitroindoline-based therapeutics, particularly concerning potential nitro-reduction-related toxicity.
In conclusion, 6-Nitroindoline (CAS: 19727-83-4) continues to be a molecule of significant interest in chemical biology and drug discovery. Its dual role as a synthetic intermediate and a bioactive scaffold positions it as a valuable tool for researchers aiming to address unmet medical needs. Future research should focus on optimizing its pharmacological profile and exploring its potential in combination therapies, particularly for CNS disorders and infectious diseases.
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